molecular formula C5H8Cl2O B075745 5-Chlorovaleryl chloride CAS No. 1575-61-7

5-Chlorovaleryl chloride

Cat. No. B075745
CAS RN: 1575-61-7
M. Wt: 155.02 g/mol
InChI Key: SVNNWKWHLOJLOK-UHFFFAOYSA-N
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Description

Synthesis Analysis

5-CVC is synthesized through a process involving the hydrolysis and acylation of 5-chloroamyl nitrile as the starting material. This process yields 5-CVC as an important intermediate in the synthesis of other chemical compounds, such as 1,1,7-trichloro-1-hepten-3-one, an intermediate of pyrazole herbicides. The synthesis process ensures a high purity and yield of the product, confirmed through spectroscopic methods such as infrared spectroscopy and 1H NMR (Xie Liu-li, 2013).

Molecular Structure Analysis

The molecular and conformational structures of similar chlorinated compounds have been extensively studied using techniques like electron diffraction, molecular orbital, and density functional theory calculations. These studies reveal the presence of multiple conformers in the gas phase and detailed structural parameter values, providing insights into the molecular structure of compounds closely related to 5-CVC (T. Johansen & K. Hagen, 2006).

Chemical Reactions and Properties

5-CVC undergoes various chemical reactions, including addition reactions with alkylamines, resulting in novel synthesis pathways for certain compounds. Studies on these reactions reveal the mechanisms of formation and yield of the resulting products, offering insights into the chemical behavior and reactivity of 5-CVC and its derivatives (Hyunil Lee & K. Kim, 1993).

Physical Properties Analysis

The development and validation of analytical methods, such as GC-FID, for determining low-level impurities in 5-CVC are crucial for understanding its physical properties. These methods enable the separation and identification of 5-CVC and its key impurities, providing essential data on its purity and physical characteristics (L. Tang et al., 2010).

Chemical Properties Analysis

The chemical properties of 5-CVC, including its reactivity and interaction with other chemical compounds, are vital for its application in the synthesis of various chemical products. The studies on its synthesis, molecular structure, and chemical reactions highlight the compound's versatile nature and its importance in chemical synthesis (L. Tang et al., 2010); (Xie Liu-li, 2013).

Scientific Research Applications

  • GC-FID Method for Impurity Determination in 5-CVC : 5-CVC is used as an alkylating agent in synthesizing pharmaceutical intermediates, active ingredients, and specialty chemicals. A study by Tang et al. (2010) developed a gas chromatography-flame ionization detection (GC-FID) method for analyzing low-level impurities in 5-CVC. This method is significant for ensuring the quality of the final product (Tang, L., Kim, A.-R., Miller, S. A., & Lloyd, D., 2010).

  • Synthesis of Pyrazole Herbicides : Xie Liu-li (2013) described the synthesis of 1,1,7-Trichloro-1-hepten-3-one, an important intermediate in pyrazole herbicides, using 5-chlorovaleryl chloride. This synthesis involves hydrolysis and acylation, highlighting the compound's role in agricultural chemistry (Xie Liu-li, 2013).

  • Production of Acid Chloride Derivatives : Dutta et al. (2015) discussed the production of acid chloride derivatives from biomass-derived 5-(chloromethyl)furfural (CMF), where 5-chlorovaleryl chloride is used as a precursor. These derivatives are useful in making biofuels and polymers (Dutta, S., Wu, L., & Mascal, M., 2015).

  • Metal Carbonyl Chemistry : Research by Game et al. (1974) on the chemistry of metal carbonyls involved the use of 5-chlorovaleryl chloride. This study contributed to understanding the complexes of manganese, iron, and ruthenium containing certain cyclic carbenes (Game, C. H., Green, M. J., Moss, J. R., & Stone, F., 1974).

  • Vilsmeier Reaction for Synthesizing Furans : Sanda et al. (1992) explored the Vilsmeier reaction to synthesize 5-(chloromethyl)-2-furaldehyde, an important intermediate in various chemical processes. This study demonstrates the versatility of 5-CVC in organic synthesis (Sanda, K., Rigal, L., Delmas, M., & Gaset, A., 1992).

Safety And Hazards

5-Chlorovaleryl chloride is combustible and harmful if swallowed. It causes severe skin burns and eye damage . It is recommended to keep away from heat, hot surfaces, sparks, open flames and other ignition sources, and to not breathe dust/fumes/gas/mist/vapors/spray .

Future Directions

5-Chlorovaleryl chloride is an important medicine and pesticide intermediate. It is pharmaceutically mainly for the manufacture of the medicine Cilostazole (Cilostazol) for anti-platelet aggregation, protection of vascular endothelial cells, and atherosclerosis . It is also for the production of paddy rice new-type wide-spectrum weedicide pyraclonil (Pyraclonil) .

properties

IUPAC Name

5-chloropentanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8Cl2O/c6-4-2-1-3-5(7)8/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVNNWKWHLOJLOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCl)CC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60166272
Record name Valeryl chloride, 5-chloro-
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Molecular Weight

155.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chlorovaleryl chloride

CAS RN

1575-61-7
Record name 5-Chlorovaleryl chloride
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Valeryl chloride, 5-chloro-
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Record name 5-Chlorovaleryl chloride
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Record name Valeryl chloride, 5-chloro-
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Record name 5-chlorovaleryl chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
104
Citations
N Bechmann, T Kniess, J Pietzsch, J König… - IUCrData, 2016 - iucrdata.iucr.org
… In our study, (I) was obtained as product of the reaction of 5-chlorovaleryl chloride with benzene in … In our study, (I) was obtained as product of the reaction of 5-chlorovaleryl chloride with …
Number of citations: 2 iucrdata.iucr.org
CH Game, M Green, JR Moss… - Journal of the Chemical …, 1974 - pubs.rsc.org
… In order to obtain some ideas as to the importance of this effect the reaction of 5-chlorovaleryl chloride with the anion [bIn(CO),]- was examined. Reverse addition and the use of an …
Number of citations: 10 pubs.rsc.org
MK Eberle, GG Kahle - Tetrahedron Letters, 1980 - Elsevier
… Abstracts: S-Chloroketones and 5-oxo-9-decenoic acid methyl ester were prepared from 5-chlorovaleryl chloride and methyl 4-(chloroformyl)-butyrate via Grignard reaction in …
Number of citations: 49 www.sciencedirect.com
R Ganesan, M Venkatanarasimhan… - World Journal of …, 2015 - wjpsonline.com
… 5-chlorovaleryl chloride … 5-chlorovaleryl chloride and 5-bromovaleryl chloride to understand the rate of the reaction, yield and quality of the product 3. However, 5chlorovaleryl chloride …
Number of citations: 1 www.wjpsonline.com
A Mai, M Artico, G Sbardella, S Massa… - Antiviral Chemistry …, 1997 - journals.sagepub.com
… A solution of 5-chlorovaleryl chloride (0.013 mol, 2.0 g, 1.7 mL) in 1,2-dichloroethane (50 mL) was … Friedel-Crafts reaction of 5-chlorovaleryl chloride-aluminum trichloride complex with …
Number of citations: 6 journals.sagepub.com
T Kuroda, F Suzuki - Journal of heterocyclic chemistry, 1993 - Wiley Online Library
… After stirring at room temperature for 30 minutes, 19 g (0.12 mole) of 5-chlorovaleryl chloride was added to the mixture with ice cooling. After-stirring at room temperature again for 1 hour…
Number of citations: 1 onlinelibrary.wiley.com
JC Sutton, SA Bolton, KS Hartl, MH Huang… - Bioorganic & medicinal …, 2002 - Elsevier
… Racemic 3,4-cis azetidinones were prepared via the Staudinger reaction 5 between 5-chlorovaleryl chloride (11) and the para-methoxyphenyl (PMP) protected imine of …
Number of citations: 71 www.sciencedirect.com
PV Solanki, PA Dhokrat, SB Uppelli… - World Journal of …, 2015 - wjpsonline.com
… 5-chlorovaleryl chloride … 5-chlorovaleryl chloride and 5-bromovaleryl chloride to understand the rate of the reaction, yield and quality of the product 3. However, 5chlorovaleryl chloride …
Number of citations: 2 www.wjpsonline.com
J Liang, Y Liu, X Zhang - Macromolecular Rapid …, 2019 - Wiley Online Library
… synthesized by the reaction of β-CD with 5-chlorovaleryl chloride. Specifically, 0.2 g (0.18 mmol) … with 1.72 g (11.1 mmol) of 5-chlorovaleryl chloride and 2 mL of dry NMP was stepwise …
Number of citations: 6 onlinelibrary.wiley.com
G Chuchani, RM Dominguez… - International journal of …, 1986 - Wiley Online Library
… Methyl 5chlorovalerate was obtained after treating 5-chlorovaleryl chloride (Aldrich) with methanol and pyridine (bp 91C at 20 torr; lit 89-92C at 18 torr [31). These chloroesters were …
Number of citations: 9 onlinelibrary.wiley.com

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